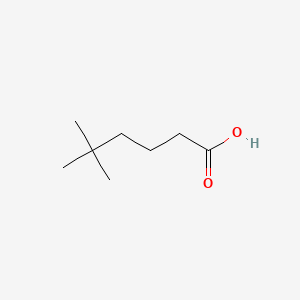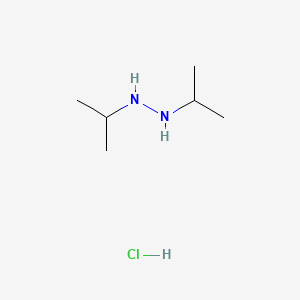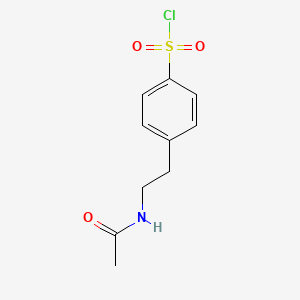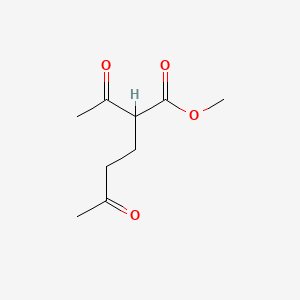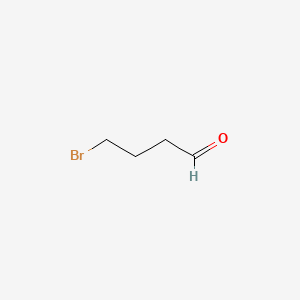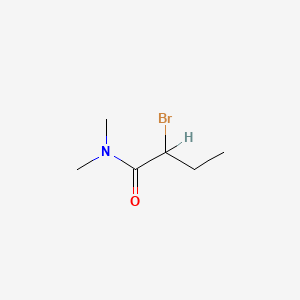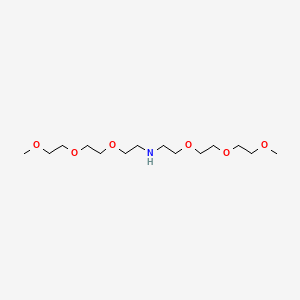
1-Amino-3-methylcyclohexanecarboxylic acid
Overview
Description
1-Amino-3-methylcyclohexanecarboxylic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group attached to a cyclohexane ring
Synthetic Routes and Reaction Conditions:
-
Amination of 3-Methylcyclohexanecarboxylic Acid:
Starting Material: 3-Methylcyclohexanecarboxylic acid
Reagents: Ammonia or an amine source
Conditions: Typically involves heating the starting material with ammonia or an amine source under pressure.
Reaction: [ \text{3-Methylcyclohexanecarboxylic acid} + \text{NH}_3 \rightarrow \text{this compound} ]
-
Reductive Amination:
Starting Material: 3-Methylcyclohexanone
Reagents: Ammonia or an amine source, reducing agent (e.g., sodium cyanoborohydride)
Conditions: The reaction is carried out in the presence of a reducing agent to facilitate the formation of the amino group.
Reaction: [ \text{3-Methylcyclohexanone} + \text{NH}_3 + \text{Reducing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic medium.
Products: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Typically carried out in anhydrous solvents.
Products: Reduction of the carboxylic acid group can lead to the formation of alcohol derivatives.
-
Substitution:
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Typically carried out in the presence of a base.
Products: Substitution of the amino group can lead to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Major Products:
Oxidation Products: Nitro or nitroso derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Halogenated derivatives
Scientific Research Applications
1-Amino-3-methylcyclohexanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-Amino-2-methylcyclohexanecarboxylic acid
- 1-Amino-4-methylcyclohexanecarboxylic acid
- 1-Amino-3-ethylcyclohexanecarboxylic acid
Comparison: 1-Amino-3-methylcyclohexanecarboxylic acid is unique due to the specific position of the methyl group on the cyclohexane ring. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds. For example, the position of the methyl group can affect the compound’s ability to interact with molecular targets and its overall stability.
Properties
IUPAC Name |
1-amino-3-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-2-4-8(9,5-6)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSBXWGZZLXIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388644 | |
| Record name | 1-Amino-3-methylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55550-84-0 | |
| Record name | 1-Amino-3-methylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



